3-(2-Fluorophenyl)-3-hydroxypropanoic acid
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Overview
Description
3-(2-Fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of propanoic acid, where a hydroxyl group and a fluorophenyl group are attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-(2-Fluorophenyl)-2-propenoic acid using a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2-Nitrofluorophenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
3-(2-Fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of peptide bonds. This inhibition can lead to various biological effects, such as reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-2-propenoic acid
- 2-Fluorocinnamic acid
- 3-(2-Fluorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(2-Fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a fluorophenyl group on the same carbon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60187-07-7 |
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Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9FO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI Key |
AIWIRGXTIRVAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)F |
Origin of Product |
United States |
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